2-amino-4-benzyl-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Overview
Description
2-amino-4-benzyl-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound features a tetrahydrochromene core with various substituents, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-benzyl-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a multi-component reaction. One common method includes the reaction of substituted aromatic aldehydes, dimedone, and malonitrile in the presence of a base such as potassium tertiary butoxide in methanol at room temperature . This one-pot synthesis is efficient and yields the desired product with good purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and mechanochemical synthesis are often applied to scale up the production. These methods aim to minimize waste and energy consumption while maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-benzyl-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis .
Scientific Research Applications
2-amino-4-benzyl-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying enzyme interactions.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-amino-4-benzyl-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-amino-5,6,7,8-tetrahydro-5-oxo-4-phenyl-7,7-dimethyl-4H-benzo–pyran-3-carbonitrile
- 2-amino-7,7-dimethyl-5-oxo-4-phenyl-4H-6,7,8-trihydrochromene-3-carbonitrile
Uniqueness
What sets 2-amino-4-benzyl-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile apart from similar compounds is its unique substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the benzyl and phenyl groups, along with the amino and carbonitrile functionalities, provides a versatile framework for further chemical modifications and applications .
Properties
IUPAC Name |
2-amino-4-benzyl-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c24-14-19-18(11-15-7-3-1-4-8-15)22-20(26)12-17(13-21(22)27-23(19)25)16-9-5-2-6-10-16/h1-10,17-18H,11-13,25H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKVXVLDSGQSKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1OC(=C(C2CC3=CC=CC=C3)C#N)N)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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